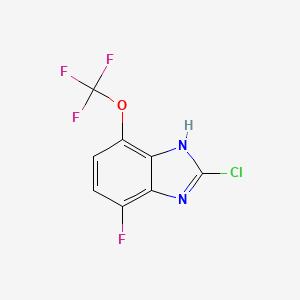
2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the benzimidazole ring.
Halogenation: Substitution reactions to introduce chlorine and fluorine atoms.
Methoxylation: Introduction of the trifluoromethoxy group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned for efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, trifluoromethoxy anions, and various catalysts.
Major Products
The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible pharmaceutical applications, such as antiviral, antifungal, or anticancer agents.
Industry: Use in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In a pharmaceutical context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluoro-1H-1,3-benzimidazole
- 2-Chloro-7-(trifluoromethoxy)-1H-1,3-benzimidazole
- 4-Fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole
Uniqueness
2-Chloro-4-fluoro-7-(trifluoromethoxy)-1H-1,3-benzimidazole is unique due to the specific combination of chlorine, fluorine, and trifluoromethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H3ClF4N2O |
|---|---|
Peso molecular |
254.57 g/mol |
Nombre IUPAC |
2-chloro-4-fluoro-7-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2O/c9-7-14-5-3(10)1-2-4(6(5)15-7)16-8(11,12)13/h1-2H,(H,14,15) |
Clave InChI |
YZOJWESVRGAKLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1OC(F)(F)F)NC(=N2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-](/img/structure/B12839130.png)
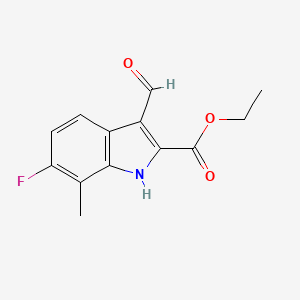


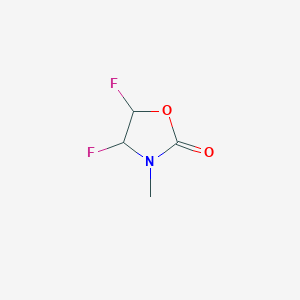
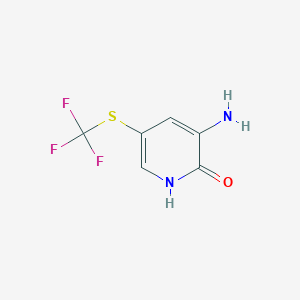
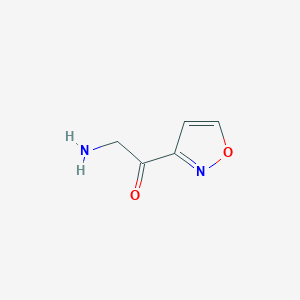
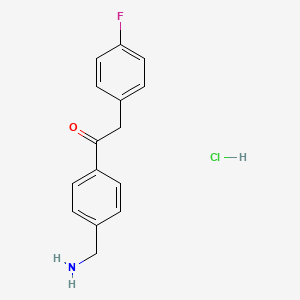

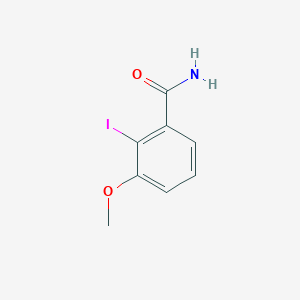
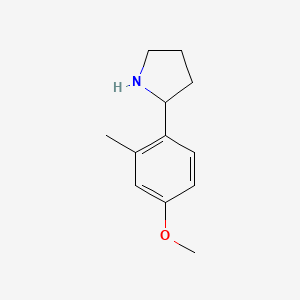
![2-(Benzyl(methyl)amino)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12839179.png)
![2'-Acetyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12839187.png)
